molecular formula C24H25ClN6O2 B2828213 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-16-9

8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2828213
CAS No.: 898464-16-9
M. Wt: 464.95
InChI Key: ALARQBBYCNWXKR-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the purine core: Starting from a suitable purine precursor, such as 6-chloropurine, through alkylation or acylation reactions.

    Introduction of the benzylpiperazine moiety: This step could involve nucleophilic substitution reactions where the piperazine ring is introduced.

    Addition of the chlorobenzyl group: This step might involve further alkylation reactions using 4-chlorobenzyl chloride.

    Final modifications: Any additional steps to introduce the methyl group or other functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl groups.

    Reduction: Reduction reactions could be used to modify the purine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for introducing or modifying the benzyl and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, purine derivatives are often explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Industry

In industry, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-benzylpiperazin-1-yl)-7-(4-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-benzylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(4-benzylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALARQBBYCNWXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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